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Introduction
The analysis of intracellular lipid content is critical for research in metabolic diseases, oncology,

and cellular biology. Lipid droplets (LDs), once considered inert storage depots for neutral lipids

like triglycerides and sterol esters, are now recognized as dynamic organelles central to energy

homeostasis, membrane synthesis, and signaling processes.[1] Flow cytometry provides a

high-throughput method for quantifying lipid accumulation on a single-cell basis, enabling

researchers to study cellular heterogeneity and responses to therapeutic compounds.

While a variety of lysochrome dyes, such as the Sudan series (e.g., Sudan Black B, Sudan III),

are traditionally used for the histological visualization of lipids, they are generally not suitable

for fluorescence-based quantitative methods like flow cytometry.[2] This application note

addresses the user's interest in "Sudan Green" for lipid analysis. Following a comprehensive

review of available literature, we have found no established protocols for a dye named "Sudan
Green" for the purpose of fluorescent lipid quantification. Dyes in the Sudan family are primarily

colorimetric, non-fluorescent, and used in microscopy.[3]

Therefore, this document provides a detailed protocol and application data for a validated and

widely used fluorescent dye for this purpose: BODIPY 493/503. This dye is highly specific for

neutral lipids, exhibits bright green fluorescence within lipid droplets, and is well-suited for

quantitative analysis by flow cytometry.[1][4] Nile Red is another commonly used fluorescent

dye for this application and is discussed as an alternative.[5][6]
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Principle of the Assay
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a

lipophilic fluorescent dye that specifically partitions into the hydrophobic, neutral lipid core of

intracellular lipid droplets.[4] In this nonpolar environment, the dye exhibits strong, stable green

fluorescence. The fluorescence intensity emitted by the stained cells is directly proportional to

the amount of stored neutral lipids. A flow cytometer can detect this fluorescence at the single-

cell level, allowing for the rapid quantification of lipid content within a large cell population.

Materials and Reagents
Reagent Supplier (Example) Catalog # (Example)

BODIPY 493/503 Thermo Fisher Scientific D3922

Dimethyl Sulfoxide (DMSO) Sigma-Aldrich 472301

Phosphate Buffered Saline

(PBS), pH 7.4
Gibco 10010023

Trypsin-EDTA (0.25%) Gibco 25200056

Flow Cytometry Tubes with

Strainer Cap
Corning 352235

Oleic Acid (Positive Control) Sigma-Aldrich O3008

Experimental Protocols
Reagent Preparation
a. BODIPY 493/503 Stock Solution (5 mM):

Dissolve 1.3 mg of BODIPY 493/503 powder in 1 mL of anhydrous DMSO.[7]

Vortex thoroughly to ensure complete dissolution.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light.
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b. BODIPY 493/503 Working Solution (2 µM):

Immediately before use, dilute the 5 mM stock solution 1:2,500 in sterile PBS.[8] For

example, add 1 µL of 5 mM stock solution to 2.5 mL of PBS.

Vortex to mix. This solution should be used fresh.

c. Positive Control (Oleic Acid Treatment):

To induce lipid droplet formation, cells can be treated with oleic acid.

Incubate cells overnight with a final concentration of 30 µM oleic acid in their standard

culture medium.[8] This serves as a positive control for increased neutral lipid content.

Cell Preparation and Staining
This protocol is optimized for adherent cells but can be adapted for suspension cells.

Cell Culture: Plate cells in a 35 mm dish or a 6-well plate and culture under desired

experimental conditions. Ensure a sufficient cell number for flow cytometry analysis (e.g., 5 x

10^5 cells per sample).

Harvesting: For adherent cells, wash once with PBS, then detach using Trypsin-EDTA

(0.25%) for 5 minutes at 37°C.[8] Neutralize trypsin with culture medium. For suspension

cells, proceed to the next step.

Cell Collection: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 250 x g

for 5 minutes.[8]

Washing: Discard the supernatant and wash the cell pellet once with 3 mL of PBS to remove

residual medium. Centrifuge again at 250 x g for 5 minutes.

Staining: Discard the supernatant and resuspend the cell pellet in the BODIPY 493/503

working solution. A volume of 500 µL is typically sufficient.

Incubation: Incubate the cells for 15 minutes at 37°C, protected from light.[8]
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Final Wash: After incubation, add 3 mL of PBS and centrifuge at 250 x g for 5 minutes to

pellet the stained cells.

Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in 300-500

µL of PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA).

Filtering: Pass the cell suspension through a 35-40 µm filter cap or mesh into a flow

cytometry tube to obtain a single-cell suspension.[8]

Controls: Prepare two control samples:

Unstained Control: Cells subjected to the same procedure but without the addition of

BODIPY dye. This is used to set the background fluorescence gate.

Positive Control: Cells pre-treated with oleic acid to induce high lipid content.

Flow Cytometry Analysis
Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

Fluorescence Detection: Detect the BODIPY 493/503 fluorescence signal in the green

channel, typically using a filter appropriate for FITC (e.g., 530/30 nm bandpass filter).[5]

Gating Strategy:

Use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the main cell population

and exclude debris and cell aggregates.

Use the unstained control sample to set the voltage for the green fluorescence channel

and establish a gate that defines the background (negative) fluorescence.

Data Acquisition: Acquire data for at least 10,000-20,000 events within the main cell gate for

each sample.

Data Analysis: The geometric mean fluorescence intensity (MFI) of the gated population in

the green channel corresponds to the average cellular lipid content. Compare the MFI of

treated samples to the untreated (negative) control.
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Quantitative Data Summary
Parameter Recommended Value Notes

Dye BODIPY 493/503 Specific for neutral lipids.[4]

Stock Solution Conc. 5 mM in DMSO
Store at -20°C, protected from

light.[8]

Working Solution Conc. 1 - 3 µM in PBS Prepare fresh before use.[9]

Incubation Time 15 - 30 minutes Protect from light.[9]

Incubation Temperature 37°C
Standard cell culture incubator.

[8]

Flow Cytometer Setup

Excitation Laser 488 nm (Blue)
Standard on most cytometers.

[6]

Emission Filter ~505-530 nm (FITC Channel)
Example: 530/30 nm bandpass

filter.[5]

Alternative Dye Nile Red

Excitation Laser 488 nm (Blue)
For yellow-gold fluorescence of

neutral lipids.[5]

Emission Filter >528 nm
For selective detection of lipid

droplets.[5]
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Caption: Flow cytometry workflow for lipid quantification.
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Caption: Simplified pathway of lipid droplet formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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